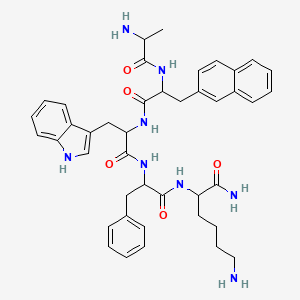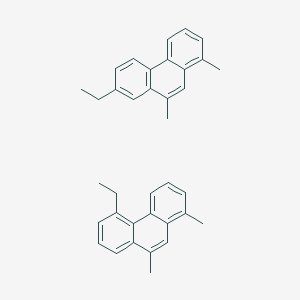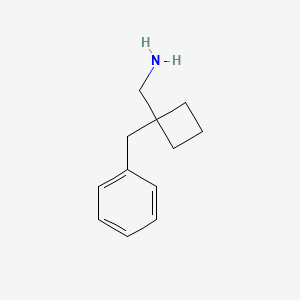
4,4,6a,6b,9,9,12a,14b-Octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gammacerane is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It consists of five six-membered rings and is known for its stability and resistance to biodegradation. Gammacerane and its derivatives, such as tetrahymanol (gammaceran-3β-ol), are often used as biomarkers in petroleum studies to understand the origin and history of crude oils .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gammacerane typically involves the cyclization of squalene or its derivatives. The process requires specific catalysts and reaction conditions to ensure the formation of the pentacyclic structure. For instance, the use of acid catalysts can facilitate the cyclization process, leading to the formation of gammacerane.
Industrial Production Methods
Industrial production of gammacerane is not commonly practiced due to its natural abundance in certain geological formations. Instead, gammacerane is often extracted from crude oil and sediment samples where it naturally occurs. The extraction process involves the use of solvents and chromatographic techniques to isolate gammacerane from other hydrocarbons.
化学反应分析
Types of Reactions
Gammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Gammacerane can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of gammacerane can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This process can lead to the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions involving gammacerane often use halogens or other electrophiles. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted gammacerane compounds
科学研究应用
Gammacerane has several scientific research applications, particularly in the fields of geology, chemistry, and environmental science. Some of its notable applications include:
Petroleum Studies: Gammacerane is used as a biomarker to study the origin and history of crude oils.
Environmental Monitoring: The stability of gammacerane makes it a useful indicator for monitoring environmental changes and pollution levels. It can help track the degradation of organic matter in various ecosystems.
Chemical Research: Gammacerane and its derivatives are studied for their unique chemical properties
作用机制
The mechanism of action of gammacerane involves its interaction with various molecular targets and pathways. Due to its stable structure, gammacerane can resist biodegradation and remain intact in harsh environmental conditions. This stability is attributed to the pentacyclic structure, which provides resistance to chemical and biological degradation.
相似化合物的比较
Gammacerane is often compared with other pentacyclic triterpenes, such as hopane, lupane, and moretane. These compounds share similar structural features but differ in their chemical properties and applications.
Hopane: Like gammacerane, hopane is used as a biomarker in petroleum studies.
Lupane: Lupane is another pentacyclic triterpene with applications in medicinal chemistry. It differs from gammacerane in its biological activity and potential therapeutic uses.
Moretane: Moretane is structurally similar to gammacerane but has different chemical properties. It is also used as a biomarker in geological studies.
属性
分子式 |
C30H52 |
|---|---|
分子量 |
412.7 g/mol |
IUPAC 名称 |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3 |
InChI 键 |
QDUDLLAGYKHBNK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)






![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
